molecular formula C18H24N4O B1146648 Granisetron-d3 CAS No. 1224925-76-1

Granisetron-d3

Cat. No.: B1146648
CAS No.: 1224925-76-1
M. Wt: 315.435
InChI Key: MFWNKCLOYSRHCJ-BMSJAHLVSA-N
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Description

Granisetron-d3 is a deuterated form of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of granisetron in biological samples. Granisetron itself is widely used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .

Scientific Research Applications

Granisetron-d3 is widely used in scientific research for:

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Granisetron-d3 involves the incorporation of deuterium atoms into the granisetron molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogenation of granisetron in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Granisetron-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated analogs of granisetron and its derivatives, which are used in various research applications .

Mechanism of Action

Granisetron-d3, like granisetron, exerts its effects by selectively antagonizing the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By blocking the 5-HT3 receptor, this compound prevents the influx of sodium and calcium ions, thereby inhibiting the action of serotonin, a natural substance that causes nausea and vomiting .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Granisetron-d3

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic and metabolism studies. This makes it a valuable tool in scientific research, particularly in the development and analysis of antiemetic drugs .

Properties

IUPAC Name

N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNKCLOYSRHCJ-GHZBYRHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109889-09-0
Record name 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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